3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are widely studied for their potential therapeutic applications, including antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide involves multiple steps, starting with the preparation of the pyrazole core. The process typically includes the condensation of hydrazine with 1,3-diketones, followed by cyclization to form the pyrazole ring . The final compound is obtained through further functionalization and coupling reactions, often involving reagents like p-toluenesulfonic acid (p-TSA) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include p-toluenesulfonic acid (p-TSA) for catalysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of parasites like Leishmania and Plasmodium . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the parasites .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: Known for its biological activities, including anti-neurotoxic potential.
5-amino-pyrazoles: Versatile reagents in organic synthesis and medicinal chemistry.
Uniqueness
3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide stands out due to its specific structural features, which confer unique pharmacological properties. Its ability to interact with multiple molecular targets makes it a promising candidate for drug development .
Properties
Molecular Formula |
C25H27N5O3 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H27N5O3/c1-29-16-19(15-27-29)18-7-5-17(6-8-18)11-12-26-25(31)23-14-22(28-30(23)2)21-13-20(32-3)9-10-24(21)33-4/h5-10,13-16H,11-12H2,1-4H3,(H,26,31) |
InChI Key |
RAAUWWALOIWHLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.